molecular formula C6H6N2S B11775030 5-Methyl-1H-thieno[3,2-C]pyrazole

5-Methyl-1H-thieno[3,2-C]pyrazole

Cat. No.: B11775030
M. Wt: 138.19 g/mol
InChI Key: UTSTUZQTMDQHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1H-thieno[3,2-C]pyrazole is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-thieno[3,2-C]pyrazole typically involves the reaction of appropriate thiophene and pyrazole precursors. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with a hydrazine derivative under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-thieno[3,2-C]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted thieno[3,2-C]pyrazole derivatives .

Scientific Research Applications

5-Methyl-1H-thieno[3,2-C]pyrazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-1H-thieno[3,2-C]pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial cell wall synthesis, resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-methyl-1-phenyl-1H-thieno[3,2-C]pyrazole-6-carbohydrazide
  • 1-Methyl-3-phenyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid
  • Pyrazolo[1,5-a]pyrimidines

Uniqueness

5-Methyl-1H-thieno[3,2-C]pyrazole is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H6N2S

Molecular Weight

138.19 g/mol

IUPAC Name

5-methyl-1H-thieno[3,2-c]pyrazole

InChI

InChI=1S/C6H6N2S/c1-4-2-5-6(9-4)3-7-8-5/h2-3H,1H3,(H,7,8)

InChI Key

UTSTUZQTMDQHPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.